molecular formula C10H7Cl2N B1427143 2,4-Dichloro-7-methylquinoline CAS No. 102878-19-3

2,4-Dichloro-7-methylquinoline

Cat. No. B1427143
CAS RN: 102878-19-3
M. Wt: 212.07 g/mol
InChI Key: JGHBQTZHZQXVAM-UHFFFAOYSA-N
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Description

“2,4-Dichloro-7-methylquinoline” is a chemical compound with the molecular formula C10H7Cl2N . It is a derivative of quinoline, a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .


Synthesis Analysis

The synthesis of “2,4-Dichloro-7-methylquinoline” has been achieved in a one-pot reaction from an aryl amine, malonic acid, and phosphorous oxychloride . An improved process has been described which utilizes tetrachloro-1,4 (or 1,2)-quinone as an oxidant in the Doebner-Miller synthesis .


Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7-methylquinoline” consists of a benzene ring fused with a pyridine ring. The molecule has a dichloro substitution at the 2nd and 4th positions and a methyl group at the 7th position .


Chemical Reactions Analysis

The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .

Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

2,4-Dichloro-7-methylquinoline has been explored for its potential in medicinal chemistry, particularly as a scaffold for developing antimicrobial agents . Its structure is conducive to chemical modifications that can enhance its interaction with bacterial proteins, potentially leading to the development of new antibiotics.

Agriculture: Pesticide Development

In the agricultural sector, this compound’s derivatives are being studied for their use in pesticide formulations . The chlorinated quinoline structure may interfere with the life cycle of pests, offering a way to protect crops without harming the environment.

Material Science: Advanced Material Synthesis

Researchers are utilizing 2,4-Dichloro-7-methylquinoline to engineer novel materials with tailored properties, such as improved thermal stability and mechanical strength . This compound could play a role in creating advanced polymers or coatings with specific desired characteristics.

Environmental Science: Pollution Remediation

The compound’s derivatives are being investigated for their ability to remediate environmental pollutants . By integrating into certain chemical processes, they could help in breaking down toxic substances into less harmful ones, aiding in pollution control efforts.

Analytical Chemistry: Chemical Analysis

In analytical chemistry, 2,4-Dichloro-7-methylquinoline is used as a reagent in various chemical analyses to detect or quantify other substances . Its reactivity makes it suitable for forming complexes with specific analytes, which can then be measured accurately.

Synthetic Chemistry: Chemical Synthesis

This compound is also significant in synthetic chemistry, where it serves as a building block for synthesizing a wide range of chemical products . Its versatility allows for the creation of complex molecules that can be used in pharmaceuticals, dyes, and other industrial applications.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,4-dichloro-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHBQTZHZQXVAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-methylquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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